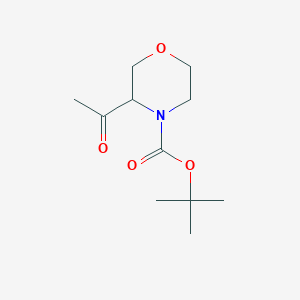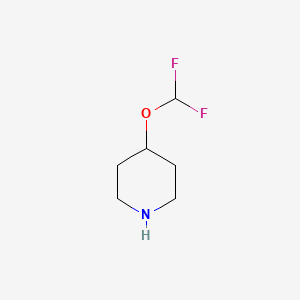![molecular formula C11H16BrN3 B1399694 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine CAS No. 690264-84-7](/img/structure/B1399694.png)
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine
Vue d'ensemble
Description
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is a chemical compound with the empirical formula C9H11BrN2. It has a molecular weight of 227.10 . This compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine can be represented by the SMILES stringBrc1ccc(nc1)N2CCCC2 . The InChI code for this compound is 1S/C9H11BrN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2 . Physical And Chemical Properties Analysis
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is a solid at room temperature . The storage temperature for this compound is 2-8°C .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine has been utilized in the synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives, after quantum mechanical investigations, showed potential as chiral dopants for liquid crystals and exhibited various biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Biological Activities
- A study on pyrimidine derivatives synthesized using a related compound demonstrated moderate antibacterial activity. These derivatives were synthesized via condensation reactions involving a similar brominated compound and were evaluated against bacterial pathogens (Afrough et al., 2019).
- Another research focused on synthesizing 1,2,4-triazoles starting from isonicotinic acid hydrazide, incorporating a similar compound, showed good to moderate antimicrobial activity. This indicates potential pharmaceutical applications (Bayrak et al., 2009).
Catalysis and Complex Formation
- Research involving (imino)pyridine palladium(II) complexes, which included similar bromopyridine compounds, explored their use as catalysts in ethylene dimerization. The study combined experimental and theoretical approaches to analyze the catalytic activity and selectivity of these complexes (Nyamato et al., 2015).
Safety And Hazards
The safety information available indicates that 5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine is classified under GHS07. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
Propriétés
IUPAC Name |
5-bromo-N-(2-pyrrolidin-1-ylethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c12-10-3-4-11(14-9-10)13-5-8-15-6-1-2-7-15/h3-4,9H,1-2,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKUVKQJEPOEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCNC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-[2-(pyrrolidin-1-yl)ethyl]pyridin-2-amine | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

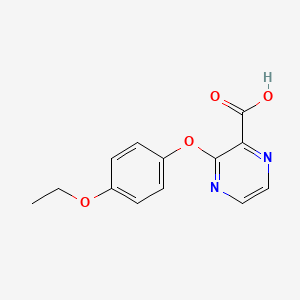
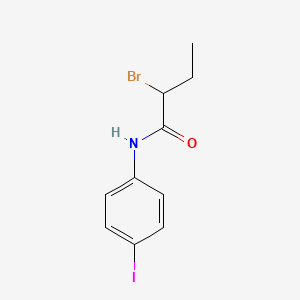
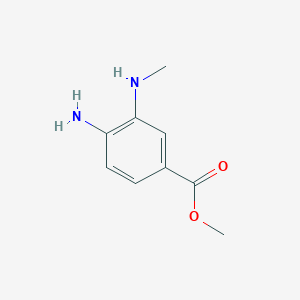
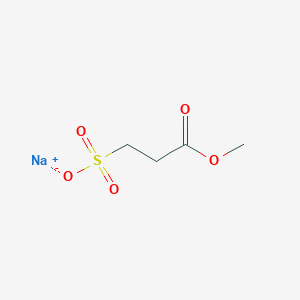
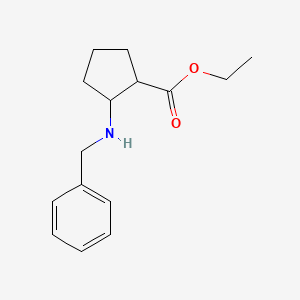
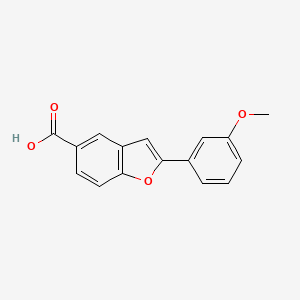
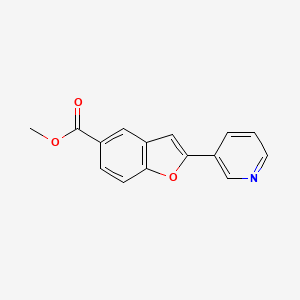
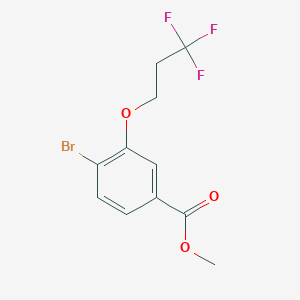
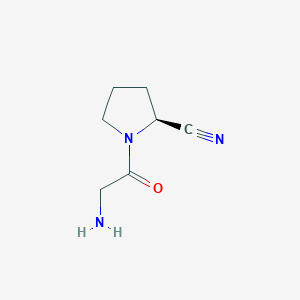
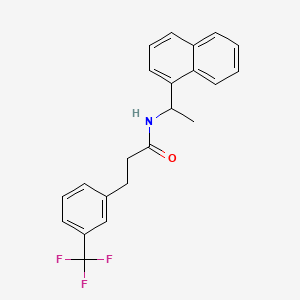
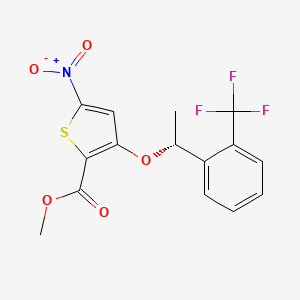
![Methyl 4-[(2-methylprop-2-en-1-yl)oxy]benzoate](/img/structure/B1399628.png)
